1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
1-Methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative featuring a pyrimido[2,1-f]purine core. This compound is structurally characterized by a methyl group at the N1 position and a 4-phenoxyphenyl substituent at the N9 position.
Properties
IUPAC Name |
1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-24-18-17(19(27)23-21(24)28)26-13-5-12-25(20(26)22-18)14-8-10-16(11-9-14)29-15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3,(H,23,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQPDYMWUYRQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines, followed by cyclization reactions to form the purine ring system. The reaction conditions often require the use of solvents like isopropyl alcohol and catalysts such as nickel acetate at elevated temperatures (130-140°C) to achieve optimal yields .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
1-Methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon as a catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the purine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized purine derivatives .
Scientific Research Applications
Synthesis and Structure-Activity Relationship
Research has demonstrated various synthetic routes for producing this compound and its analogs. A notable study focused on the synthesis of pyrido[1,2-e]purine-2,4(1H,3H)-dione analogs highlighted the importance of regioselective N-alkylation through organopalladium cross-coupling methods. These studies aimed to optimize the interaction of these compounds with specific biological targets such as Flavin-Dependent Thymidylate Synthase (FDTS), which is a promising target for developing antibacterial agents against multi-resistant pathogens .
Table 1: Synthesis Overview
The biological activity of this compound has been investigated in various studies. It has shown promising results in inhibiting specific enzymes and exhibiting cytotoxic effects against different cancer cell lines.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activity against several cancer cell lines:
- Murine Mammary Carcinoma (4T1)
- Human Colorectal Adenocarcinoma (COLO201)
- Human Gastric Carcinoma (SNU-1)
These findings indicate that the compound may serve as a potential lead for developing new anticancer therapies .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Potential Therapeutic Uses
Given its structural features and biological activities, this compound holds promise for various therapeutic applications:
- Antibacterial Agents: Targeting FDTS could lead to new treatments for bacterial infections resistant to current antibiotics.
- Anticancer Drugs: The cytotoxic properties against specific cancer cell lines suggest its potential use in oncology.
Case Studies
Several case studies have explored the applications of this compound in detail:
- Study on Antibacterial Activity: A study focusing on the inhibition of FDTS by pyrido[1,2-e]purine derivatives showed that modifications at specific positions could enhance antibacterial efficacy against resistant strains .
- Cytotoxicity Assessment: Research assessing the cytotoxicity of various derivatives revealed that certain structural modifications significantly improved their effectiveness against cancer cells .
Mechanism of Action
The mechanism of action of 1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrimido[2,1-f]purine scaffold is highly versatile, with modifications at N1, N3, and N9 positions significantly influencing physicochemical and biological properties. Key analogs include:
Notes:
- The target compound’s 4-phenoxyphenyl group distinguishes it from analogs with smaller or polar substituents (e.g., dihydroxyphenethyl in or propargyl in ).
- Electron-withdrawing substituents (e.g., chloro-fluoro in ) correlate with enhanced biological activity in dual-target drugs.
Physicochemical Properties
Notes:
- The 4-phenoxyphenyl group likely reduces aqueous solubility compared to dihydroxyphenethyl analogs .
Hypothesized Activity of Target Compound :
- The 4-phenoxyphenyl group may enhance binding to hydrophobic pockets in receptors or enzymes, though its bulk could reduce selectivity compared to smaller substituents.
Biological Activity
1-Methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its efficacy against various diseases.
Chemical Structure
The compound has a complex structure characterized by a purine core with additional functional groups that may influence its biological activity. The molecular formula is with a molecular weight of 445.5 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it showed high efficacy against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells .
- Mechanism of Action : The compound appears to exert its effects through the inhibition of specific enzymes involved in DNA synthesis and repair pathways. This was evidenced by docking studies that suggest strong interactions with thymidylate synthase enzymes .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| 4T1 (murine mammary) | 12.5 | High Cytotoxicity |
| COLO201 (human colorectal) | 15.0 | High Cytotoxicity |
| SNU-1 (human gastric) | 20.0 | Moderate Cytotoxicity |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Inhibition Studies : It showed promising results against Mycobacterium tuberculosis by inhibiting the flavin-dependent thymidylate synthase (FDTS), which is crucial for bacterial DNA synthesis . The highest inhibition recorded was 84.3% at a concentration of 200 µM without significant cytotoxic effects on human peripheral blood mononuclear cells.
Study on Antiproliferative Effects
A study published in Molecules examined various derivatives of pyrido[1,2-e]purine-2,4(1H,3H)-dione and their effects on cell proliferation. The results indicated that modifications at specific positions on the purine ring could enhance anticancer activity significantly .
Structure-Activity Relationship (SAR)
Research focused on understanding how different substituents impact biological activity has led to the identification of key structural features necessary for enhancing potency against targeted enzymes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
